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Compound of Interest

Compound Name: Aurantoside B

CAS No.: 137895-71-7

Cat. No.: B15191715

Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Aurantoside B, a cytotoxic tetramic acid glycoside isolated from the marine sponge Theonella

sp. The information presented herein is intended for researchers, scientists, and professionals

involved in natural product chemistry, drug discovery, and development.

Core Spectroscopic Data
The structural elucidation of Aurantoside B has been primarily achieved through a

combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance

(NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of Aurantoside B indicates a molecular formula of C35H44Cl2N2O15. The

observed mass-to-charge ratio in Fast Atom Bombardment Mass Spectrometry (FABMS) is

consistent with this formula.
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Ion m/z (Observed) Molecular Formula

[M+H]+ Not explicitly found C35H45Cl2N2O15

Note: Specific m/z values from HRMS were not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Aurantoside B are noted to be nearly identical to those of

Aurantoside A. The key difference is the substitution of a hydroxyl group in Aurantoside B for

a 2-O-methyl group on the 5-deoxypentose sugar moiety of Aurantoside A[1]. Detailed spectral

analysis, including 2D NMR techniques, was instrumental in determining its complex

structure[1].

While a complete, tabulated set of ¹H and ¹³C NMR chemical shifts for Aurantoside B is not

readily available in the reviewed literature, the data for the closely related Aurantoside A

provides a strong basis for its structural assignment. The structure of Aurantoside B is

characterized by a dichlorinated conjugated heptaene side chain, a tetramic acid core, and a

trisaccharide chain composed of xylopyranose, arabinopyranose, and a 5-deoxypentofuranose,

attached to the nitrogen of the pyrrolidone ring[1].

Experimental Protocols
The isolation and spectroscopic analysis of Aurantoside B involved a multi-step process

designed to purify the compound from its natural source and elucidate its chemical structure.

Isolation and Purification
Aurantoside B was isolated from the marine sponge Theonella sp. The general workflow for

isolation is as follows:

Extraction: The sponge material is subjected to solvent extraction to obtain a crude extract.

Solvent Partitioning: The crude extract is partitioned between different immiscible solvents

(e.g., n-butanol and water) to separate compounds based on polarity. Aurantosides are

typically found in the n-butanol phase[1].
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Chromatography: The butanol-soluble fraction is further purified using a series of

chromatographic techniques. This includes:

Size-Exclusion Chromatography: Using materials like Sephadex LH-20 to separate

compounds based on size.

Reversed-Phase Chromatography: Employing stationary phases like C18 to separate

compounds based on hydrophobicity, often using gradient elution with solvent systems

such as water/methanol or water/acetonitrile mixtures.

Spectroscopic Analysis
NMR Spectroscopy: NMR spectra are typically recorded on high-field spectrometers (e.g., 400

MHz or higher). The sample is dissolved in a deuterated solvent, and various NMR

experiments are performed to determine the structure:

¹H NMR: To identify proton environments.

¹³C NMR: To identify carbon environments.

2D NMR (COSY, HMQC/HSQC, HMBC): To establish connectivity between protons and

carbons, and to piece together the molecular structure.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often using techniques like

Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the exact

mass of the molecule and, consequently, its molecular formula.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation

of Aurantoside B.
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Figure 1. Experimental workflow for Aurantoside B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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